molecular formula C8H6F3NO4S B2782930 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid CAS No. 731003-84-2

2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid

Cat. No. B2782930
CAS RN: 731003-84-2
M. Wt: 269.19
InChI Key: YFDLVBJUNIEITC-UHFFFAOYSA-N
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Description

“2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid” is a chemical compound with the molecular formula C8H6F3NO4S . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid” consists of a trifluorobenzenesulfonamido group attached to an acetic acid molecule . The molecular weight of this compound is 269.20 .


Physical And Chemical Properties Analysis

“2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid” is a powder at room temperature . It has a molecular weight of 269.20 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Mechanism of Action

Target of Action

The primary targets of 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

Like other sulfonamide compounds, it may interact with its targets by forming hydrogen bonds and ionic interactions .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and activity .

properties

IUPAC Name

2-[(2,3,4-trifluorophenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4S/c9-4-1-2-5(8(11)7(4)10)17(15,16)12-3-6(13)14/h1-2,12H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDLVBJUNIEITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3,4-Trifluorobenzenesulfonamido)acetic acid

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